molecular formula C11H12O3 B11905100 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11905100
M. Wt: 192.21 g/mol
InChI Key: VRLYKOPMSXOEIZ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 1378684-52-6) is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a dihydrofuran moiety. The compound features methyl substituents at the 4- and 7-positions of the benzofuran core and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-4,9H,5H2,1-2H3,(H,12,13)

InChI Key

VRLYKOPMSXOEIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Substituted o-Hydroxyacetophenone Derivatives

A foundational approach involves cyclization of appropriately substituted phenolic precursors. For 4,7-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid, this method begins with 4,7-dimethyl-2-hydroxyacetophenone as the starting material. The synthetic sequence proceeds as follows:

  • Etherification :
    The phenolic hydroxyl group is alkylated using 2-chloroethyl chloride in the presence of potassium carbonate (K₂CO₃) under refluxing acetone. This step forms the dihydrofuran ring precursor.

    4,7-Dimethyl-2-hydroxyacetophenone+ClCH₂CH₂ClK2CO3,Δ4,7-Dimethyl-2-(2-chloroethoxy)acetophenone\text{4,7-Dimethyl-2-hydroxyacetophenone} + \text{ClCH₂CH₂Cl} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{4,7-Dimethyl-2-(2-chloroethoxy)acetophenone}
  • Dehydrative Cyclization :
    Intramolecular cyclization is induced via treatment with polyphosphoric acid (PPA) at 120–140°C, forming the dihydrobenzofuran skeleton.

    4,7-Dimethyl-2-(2-chloroethoxy)acetophenonePPA,130C4,7-Dimethyl-2,3-dihydrobenzofuran\text{4,7-Dimethyl-2-(2-chloroethoxy)acetophenone} \xrightarrow{\text{PPA}, 130^\circ\text{C}} \text{4,7-Dimethyl-2,3-dihydrobenzofuran}
  • Carboxylation :
    The carboxylic acid group is introduced via directed ortho-metalation using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TEMED) in hexane, followed by quenching with dry ice (CO₂).

    4,7-Dimethyl-2,3-dihydrobenzofurann-BuLi, TEMED, CO24,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic Acid\text{4,7-Dimethyl-2,3-dihydrobenzofuran} \xrightarrow{\text{n-BuLi, TEMED, CO}_2} \text{4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic Acid}

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1K₂CO₃, acetone, reflux8592
2PPA, 130°C7888
3n-BuLi, TEMED, CO₂6595

This method offers moderate yields but requires careful control of metalation conditions to avoid over-functionalization .

Bromination-Functionalization Sequence

An alternative route leverages bromination to introduce reactive sites for subsequent carboxylation:

  • Bromination of 4,7-Dimethyl-2,3-dihydrobenzofuran :
    The parent compound is treated with bromine (Br₂) in acetic acid at 80°C, selectively brominating the aromatic ring at the 5-position.

    4,7-Dimethyl-2,3-dihydrobenzofuran+Br2AcOH,80C5-Bromo-4,7-dimethyl-2,3-dihydrobenzofuran\text{4,7-Dimethyl-2,3-dihydrobenzofuran} + \text{Br}_2 \xrightarrow{\text{AcOH}, 80^\circ\text{C}} \text{5-Bromo-4,7-dimethyl-2,3-dihydrobenzofuran}
  • Lithiation-Carboxylation :
    The brominated intermediate undergoes lithiation with tert-butyllithium (t-BuLi) at −78°C, followed by carboxylation with CO₂.

    5-Bromo-4,7-dimethyl-2,3-dihydrobenzofurant-BuLi, CO24,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic Acid\text{5-Bromo-4,7-dimethyl-2,3-dihydrobenzofuran} \xrightarrow{\text{t-BuLi, CO}_2} \text{4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic Acid}

Optimization Insight :

  • Lowering the lithiation temperature to −78°C improves regioselectivity, achieving a 72% yield compared to 58% at −20°C .

  • Bromine acts as a directing group, ensuring precise carboxylation at the 2-position.

Oxidative Cleavage of gem-Dimethyl Groups

For derivatives with geminal dimethyl groups, oxidative cleavage offers a pathway to carboxylic acids:

  • Synthesis of 2,2-Dimethyl-4,7-dimethyl-2,3-dihydrobenzofuran :
    Starting from 4,7-dimethylphenol , condensation with 3-chloro-2-methylpropene under basic conditions forms the gem-dimethyl dihydrofuran.

  • Ruthenium-Catalyzed Oxidation :
    The gem-dimethyl group is oxidatively cleaved using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic solvent system (CH₃CN/H₂O).

    2,2-Dimethyl-4,7-dimethyl-2,3-dihydrobenzofuranRuCl3,NaIO44,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic Acid\text{2,2-Dimethyl-4,7-dimethyl-2,3-dihydrobenzofuran} \xrightarrow{\text{RuCl}_3, \text{NaIO}_4} \text{4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic Acid}

Advantages :

  • High functional group tolerance.

  • Yields up to 80% with minimal byproducts .

Industrial-Scale Production via Continuous Flow Reactors

To enhance scalability, continuous flow synthesis has been adapted for this compound:

  • Microreactor Setup :
    A solution of 4,7-dimethylphenol and ethyl glyoxylate in tetrahydrofuran (THF) is pumped through a heated reactor (100°C) with immobilized acid catalysts (e.g., Amberlyst-15).

  • In-Line Carboxylation :
    The intermediate dihydrofuran is directly carboxylated using supercritical CO₂ in a high-pressure reaction zone.

Performance Metrics :

ParameterValue
Residence Time15 min
Yield89%
Productivity12 g/h

This method reduces reaction times from hours to minutes and improves reproducibility.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (Relative)ScalabilityKey Challenges
Cyclization65ModerateHighMulti-step purification
Bromination72HighModerateHandling of bromine
Oxidative Cleavage80LowHighCatalyst cost
Continuous Flow89LowIndustrialEquipment investment

The continuous flow method emerges as the most efficient for large-scale production, while oxidative cleavage balances cost and yield for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzofuran derivatives, including 4,7-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid, exhibit significant antimicrobial properties. A systematic study demonstrated that benzofuran-based compounds could serve as effective antimicrobial agents against various pathogens. For instance, certain derivatives showed promising activity against resistant strains of bacteria and fungi, which is critical in the context of rising antibiotic resistance .

PPARα Agonists
A notable application of this compound is its role as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). Studies have shown that specific derivatives can significantly lower cholesterol and triglyceride levels in animal models, outperforming existing medications like fenofibrate. The structure-activity relationship (SAR) studies have identified key elements that enhance potency and selectivity .

Anticancer Potential
4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells with minimal toxicity to normal cells. Case studies have highlighted its effectiveness in models of breast cancer, showcasing significant tumor growth inhibition .

Agrochemicals

The compound's structural features make it a candidate for development as an agrochemical. Research into benzofuran derivatives has shown potential applications in pest control and plant protection due to their biological activity against various agricultural pests and pathogens. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Materials Science

Polymeric Applications
In materials science, benzofuran derivatives are explored for their utility in creating functional polymers and electronic materials. Their unique chemical structures allow for modifications that can enhance properties such as thermal stability and electrical conductivity. These attributes make them suitable for applications in organic electronics and photonic devices .

Table 1: Summary of Biological Activities of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Activity TypeModel/OrganismObservationsReference
AntimicrobialVarious pathogensSignificant inhibition of growth
PPARα AgonistSyrian hamstersCholesterol/triglyceride-lowering effects
AnticancerBreast cancer modelsInduction of apoptosis
Pest ControlAgricultural pestsEfficacy against specific pests

Case Study 1: Anticancer Effects

Objective: To evaluate the anticancer effects of 4,7-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid in breast cancer models.

Results: The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Case Study 2: Antimicrobial Efficacy

Objective: To assess the antimicrobial efficacy against multi-drug resistant strains.

Results: The compound effectively inhibited the growth of several resistant bacterial strains, demonstrating its potential as a therapeutic agent in treating infections caused by resistant organisms.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structural features of benzofuran allow it to interact with various biological targets, leading to its diverse biological activities. For example, it may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs.
  • Ring Modifications : Replacement of the dihydrofuran ring with a 1,4-dioxane moiety (as in 3663-80-7) reduces steric hindrance and alters electronic properties, which may influence reactivity in synthetic pathways .

Biological Activity

4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12O3C_{11}H_{12}O_3 and a molecular weight of approximately 192.21 g/mol. It belongs to the class of benzofuran derivatives characterized by a fused benzene and furan ring system, with methyl groups at the 4 and 7 positions and a carboxylic acid functional group at position 2. These structural features influence its chemical reactivity and biological activity.

The biological activity of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of NF-κB Activity : Research indicates that derivatives of this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in regulating immune responses and inflammation .
  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Biological Activity Data

A summary of key findings related to the biological activity of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is presented in the following table:

Activity Effect Reference
NF-κB InhibitionSignificant reduction in NF-κB transcriptional activity
CytotoxicityLow micromolar cytotoxicity against various cancer cell lines
Antioxidant ActivityReduction in oxidative stress markers
SolubilityHigh solubility in physiological conditions

Case Studies

  • Anticancer Evaluation : A study synthesized various derivatives of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid and evaluated their anticancer properties. Among them, certain derivatives showed potent cytotoxicity against multiple cancer cell lines at concentrations as low as 1 µM. The structure-activity relationship (SAR) indicated that modifications on the N-phenyl ring enhanced anticancer efficacy .
  • Inflammation Studies : In a model of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds derived from this structure inhibited pro-inflammatory cytokine production by blocking NF-κB translocation to the nucleus. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?

Answer: The synthesis of benzofuran carboxylic acid derivatives typically involves cyclization reactions or functional group transformations. For example:

  • Cyclocondensation : Use of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions to form the benzofuran core.
  • Carboxylic Acid Introduction : Oxidation of methyl groups or hydrolysis of nitriles/esters, as seen in related compounds like ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate .
  • Optimization : Adjusting catalysts (e.g., Lewis acids like BF₃·Et₂O), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) can improve yields. For instance, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and dihydrobenzofuran ring integrity. For example, the methyl groups at positions 4 and 7 show distinct singlet peaks in ¹H NMR (δ 2.1–2.4 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and aromatic C-H bending near 750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₂O₃: theoretical 192.21 g/mol, observed 192.20 g/mol ).
Spectroscopic Data Summary
Technique
¹H NMR
¹³C NMR
IR
HRMS

Advanced Research Questions

Q. How does the substitution pattern (4,7-dimethyl groups) influence the compound’s reactivity and interaction with biological targets?

Answer:

  • Steric Effects : The 4,7-dimethyl groups increase steric hindrance, potentially reducing electrophilic substitution reactivity but enhancing stability against metabolic degradation .
  • Biological Interactions : Methyl groups may enhance hydrophobic interactions with protein binding pockets. For example, similar compounds show improved NF-κB inhibition when methyl groups are present at specific positions .
  • Comparative Studies : Fluorinated analogs (e.g., 7-fluoro-3-methyl derivatives) exhibit altered electronic properties, leading to higher binding affinity but lower solubility .

Q. What strategies can resolve discrepancies in biological activity data across studies involving benzofuran carboxylic acid derivatives?

Answer:

  • Assay Standardization : Control for variables like cell line selection (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration). For instance, BenchChem-reported antimicrobial activity may differ from peer-reviewed studies due to non-standardized MIC protocols .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain contradictory results .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) can reconcile divergent activity data by predicting binding modes to targets like COX-2 or PPARγ .

Q. What in silico methods are recommended to predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME or pkCSM can estimate bioavailability (%F = 65–80%), blood-brain barrier permeability (low, logBB < -1), and CYP450 inhibition (CYP2C9: moderate risk) .
  • QSAR Modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with solubility (predicted logS = -3.2) and toxicity (LD50 ~ 500 mg/kg in rodents) .
  • Dynamics Simulations : MD simulations (e.g., GROMACS) assess stability in biological membranes, revealing that the dihydrobenzofuran ring reduces membrane permeability compared to planar analogs .

Data Contradiction Analysis

Example : Varying reports on anticancer activity (IC50 = 10–50 µM) may stem from:

  • Cell Line Variability : Sensitivity differences between leukemia (e.g., K562) and solid tumors (e.g., A549) .
  • Compound Purity : Commercial samples (e.g., Thermo Scientific, 97% purity) may contain impurities affecting bioassays .

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